Thienothiophenen

Thienothiophenes are a class of polycyclic aromatic hetero compounds derived from the fusion of thiophene rings, characterized by their unique electronic and optical properties. These molecules typically consist of two or more fused thiophene rings, which can vary in structure and arrangement. Thienothiophenes find applications across various fields due to their distinctive structural features.

In organic electronics, thienothiophenes are widely used as building blocks for the synthesis of conjugated polymers and small molecules with improved performance characteristics. They exhibit excellent stability, high electron mobility, and tunable optical properties, making them highly desirable in the development of next-generation optoelectronic devices such as solar cells and organic light-emitting diodes (OLEDs).

Furthermore, thienothiophenes play a crucial role in pharmaceutical research due to their potential as drug precursors. The rigid planar structure and conjugated nature of these molecules contribute to favorable pharmacological properties. Additionally, they are being explored for their use in antimicrobial and antitumor applications.

Overall, the versatile structural design of thienothiophenes provides a rich platform for innovation in both materials science and biomedicine, making them indispensable tools for researchers seeking new functional materials with tailored properties.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

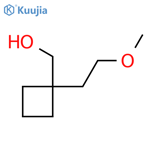

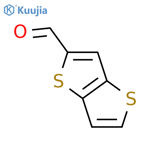

|

3,4-Dimethylthieno2,3-bthiophene-2-carbaldehyde | 159709-36-1 | C9H8OS2 |

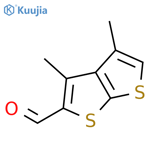

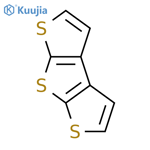

|

Dithieno[2,3-b:3',2'-d]thiophene | 236-63-5 | C8H4S3 |

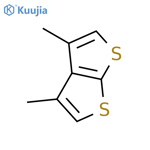

|

3,4-Dimethylthieno[2,3-b]thiophene | 175202-58-1 | C8H8S2 |

|

Thieno[3,2-b]thiophene,2-methyl- | 13393-75-4 | C7H6S2 |

|

Perbromothieno3,2-bthiophene | 124638-53-5 | C6Br4S2 |

|

Thieno[2,3-b]thiophene-2-carboxylic acid | 14756-75-3 | C7H4O2S2 |

|

Thieno[2,3-b]thiophene-2-carbonylchloride, 3-chloro- | 39244-06-9 | C7H2Cl2OS2 |

|

Thieno3,2-bthiophene-2-carbaldehyde | 31486-86-9 | C7H4OS2 |

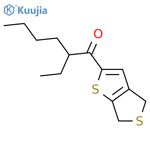

|

1-(4,6-Dihydrothieno3,4-bthiophen-2-yl)-2-ethylhexan-1-one | 1194605-72-5 | C14H20OS2 |

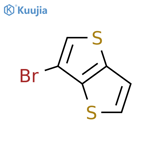

|

3-Bromothieno3,2-bthiophene | 25121-83-9 | C6H3BrS2 |

Gerelateerde literatuur

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333

-

Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215

Aanbevolen leveranciers

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Changzhou Guanjia Chemical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten